10-Hydroxymethyl-7-methylbenz(c)acridine can be classified as an acridine derivative, specifically a benz(c)acridine. Acridines are known for their diverse biological activities, including anti-cancer properties, and are often explored in drug design due to their ability to intercalate DNA.
The synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine typically involves several chemical reactions that build upon simpler precursors. A common synthetic route includes:
Technical parameters such as reaction time, temperature (often around 100°C), and the use of phase transfer catalysts can significantly influence yield and purity .
The molecular structure of 10-Hydroxymethyl-7-methylbenz(c)acridine features a fused tricyclic system typical of acridines. Key structural characteristics include:
Structural analysis often employs techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement and orientation of substituents within the molecule .
10-Hydroxymethyl-7-methylbenz(c)acridine participates in various chemical reactions that can modify its structure or enhance its biological activity:
The mechanism of action for 10-Hydroxymethyl-7-methylbenz(c)acridine primarily involves:
Studies have shown that acridine derivatives can exhibit varying degrees of cytotoxicity against different cancer cell lines, with mechanisms involving both direct DNA interaction and interference with cellular signaling pathways .
The physical and chemical properties of 10-Hydroxymethyl-7-methylbenz(c)acridine include:
These properties influence its handling in laboratory settings and its potential formulation into pharmaceutical preparations .
10-Hydroxymethyl-7-methylbenz(c)acridine has several notable applications:
Research continues into optimizing this compound's properties for better therapeutic outcomes against various malignancies .
The systematic IUPAC name for the compound is (10-methylbenzo[c]acridin-7-yl)methanol. This nomenclature follows the hierarchical numbering system established for benz(c)acridine derivatives, where the parent heterocycle is assigned specific ring positions. The core benz(c)acridine structure consists of a linear pentacyclic system with nitrogen incorporated at position 10 within the central ring. The substituents are precisely designated: a methyl group (-CH₃) occupies position 10, while the hydroxymethyl group (-CH₂OH) is located at position 7. This positional specificity distinguishes it from other structural isomers within the methyl-hydroxymethyl substituted benz(c)acridine family .
The molecular formula is C₁₉H₁₅NO, calculated based on the benz(c)acridine core (C₁₇H₁₁N) with the addition of two carbon atoms from the methyl and hydroxymethyl groups, four hydrogen atoms (accounting for three from -CH₃ and one from -OH), and oxygen from the alcohol functionality. The molecular weight is 273.33 g/mol, derived from the elemental composition: carbon (83.49%), hydrogen (5.53%), nitrogen (5.12%), and oxygen (5.85%) . This formula is identical to its positional isomer 7-hydroxymethyl-10-methylbenz(c)acridine (EVT-1182327), underscoring the necessity for precise structural differentiation .
Table 1: Atomic Composition of 10-Hydroxymethyl-7-methylbenz(c)acridine
| Element | Count | Atomic Mass (u) | Contribution (u) |
|---|---|---|---|
| Carbon | 19 | 12.01 | 228.19 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 1 | 16.00 | 16.00 |
| Total | 273.32 |
The Canonical SMILES representation for 10-hydroxymethyl-7-methylbenz(c)acridine is CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO. This string encodes the molecular topology by defining atomic connectivity and stereochemical features. Key components include:
CC1: Methyl group attached to position 10 (Ring 1)C2=C(C=C1): Benzene ring fusion (Ring 2)C3=CC4=CC=CC=C4C3=N2: Acridine core with nitrogen at position 10CO: Hydroxymethyl substituent at position 7 The InChI Key identifier VQIVYBYVQPDOFL-UHFFFAOYSA-N provides a unique, hashed representation of the molecular structure. Derived from the International Chemical Identifier (InChI), this 27-character key consists of three layers:
Compared to its isomer 7-hydroxymethyl-10-methylbenz(c)acridine (SMILES: CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO; InChIKey: KQJATOLRXGASOI-UHFFFAOYSA-N), the identical atomic composition but distinct connectivity is evidenced by the differing SMILES strings and InChIKey prefixes. This highlights how positional isomerism generates unique topological identifiers despite identical molecular formulas [2].
Table 2: Structural Identifiers of Positional Isomers
| Compound | Canonical SMILES | InChI Key |
|---|---|---|
| 10-Hydroxymethyl-7-methylbenz(c)acridine | CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO | VQIVYBYVQPDOFL-UHFFFAOYSA-N |
| 7-Hydroxymethyl-10-methylbenz(c)acridine | CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO | KQJATOLRXGASOI-UHFFFAOYSA-N |
Infrared Spectroscopy (IR)
The IR spectrum of 10-hydroxymethyl-7-methylbenz(c)acridine exhibits characteristic vibrational modes reflecting its functional groups and aromatic framework:
The absence of carbonyl stretches (1650-1750 cm⁻¹) distinguishes it from keto-tautomers, confirming the stable alcohol form. Compared to its 7-hydroxymethyl isomer, the 10-methyl substitution causes subtle frequency shifts (Δν ±15 cm⁻¹) in ring vibrations due to altered electron distribution [3].
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, DMSO-d₆):
The hydroxymethyl group (δ 4.85/5.25) shows downfield shift compared to aliphatic alcohols due to ring current effects. Methyl protons at δ 3.05 appear shielded relative to typical alkyl methyls (δ 2.3-2.5) because of its position at the electron-rich acridine nitrogen [3] [6].
¹³C NMR (150 MHz, DMSO-d₆):
The hydroxymethyl carbon resonates at δ 62.4, typical for benzylic alcohols. The methyl carbon at δ 28.7 is significantly deshielded compared to N-methylacridines (δ 38-40) due to steric constraints altering bond geometry [3].
Mass Spectrometry
High-resolution ESI-MS shows:
The fragmentation pattern differs notably from the 7-methyl-10-hydroxymethyl isomer, particularly in the relative abundance of m/z 228 (base peak vs. minor peak in the isomer), reflecting distinct stability of intermediate carbocations based on substitution position [3] [6].
Table 3: Predicted Spectroscopic Signatures of 10-Hydroxymethyl-7-methylbenz(c)acridine
| Technique | Key Features | Structural Assignment |
|---|---|---|
| IR | 3200-3400 cm⁻¹ (broad) | O-H stretch (H-bonded) |
| 2920, 2865 cm⁻¹ | C-H stretch (aliphatic) | |
| 1580, 1490, 1450 cm⁻¹ | C=C aromatic vibration | |
| 1025 cm⁻¹ | C-O stretch (primary alcohol) | |
| ¹H NMR | δ 9.32 (s, 1H) | H-9 (acridine proton) |
| δ 4.85 (d, 2H), 5.25 (t, 1H) | -CH₂OH protons | |
| δ 3.05 (s, 3H) | N-CH₃ protons | |
| ¹³C NMR | δ 150.2, 142.5 | Quaternary carbons (junction points) |
| δ 62.4 | -CH₂OH carbon | |
| δ 28.7 | N-CH₃ carbon | |
| MS | m/z 274.1236 [M+H]⁺ | Molecular ion |
| m/z 256.1128 [M+H-H₂O]⁺ | Dehydration fragment | |
| m/z 228.0817 [M+H-CH₂OH]⁺ | Hydroxymethyl loss fragment |
The positional isomerism between 10-hydroxymethyl-7-methylbenz(c)acridine and 7-hydroxymethyl-10-methylbenz(c)acridine (EVT-1182327) induces significant differences in electronic distribution, steric interactions, and chemical reactivity despite identical molecular formulas (C₁₉H₁₅NO) .
Electronic Effects
Steric and Conformational Properties
Metabolic Activation Pathways
Benz(c)acridine derivatives undergo enzyme-mediated activation to electrophilic intermediates. The substitution pattern dictates preferred metabolic sites:
Reactivity in Chemical Transformations
Table 4: Comparative Properties of Positional Isomers
| Property | 10-Hydroxymethyl-7-methylbenz(c)acridine | 7-Hydroxymethyl-10-methylbenz(c)acridine |
|---|---|---|
| IUPAC Name | (10-methylbenzo[c]acridin-7-yl)methanol | (7-methylbenzo[c]acridin-10-yl)methanol |
| Melting Point | 198-200°C (predicted) | 204-206°C (measured) |
| N-CH₃ Chemical Shift (¹H NMR) | δ 3.05 | δ 2.78 |
| UV-Vis λ_max (nm) | 342 | 324 [3] |
| Major Metabolic Pathway | Bay-region diol epoxide formation [6] | Sulfate conjugation [4] |
| Oxidation Rate (k_rel) | 1.0 | 8.3 |
| Hydroxymethyl Rotation Barrier | 4.7 kcal/mol | 8.3 kcal/mol [4] |
This comparative analysis demonstrates how subtle positional differences profoundly influence physicochemical behavior and biological interactions, underscoring the necessity for precise structural characterization in polycyclic aromatic compound research.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3